molecular formula C9H19BrO B13475952 1-Bromo-4-butoxy-2-methylbutane

1-Bromo-4-butoxy-2-methylbutane

Cat. No.: B13475952
M. Wt: 223.15 g/mol
InChI Key: PAUCKVWYTKHZLR-UHFFFAOYSA-N
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Description

1-Bromo-4-butoxy-2-methylbutane is an organic compound with the molecular formula C9H19BrO. It is a brominated alkane, characterized by the presence of a bromine atom attached to a butane chain that also contains a butoxy group and a methyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-4-butoxy-2-methylbutane can be synthesized through a multi-step process involving the bromination of 4-butoxy-2-methylbutane. The typical synthetic route involves the following steps:

    Formation of 4-butoxy-2-methylbutane: This can be achieved by reacting 2-methylbutane with butanol in the presence of an acid catalyst.

    Bromination: The 4-butoxy-2-methylbutane is then subjected to bromination using a brominating agent such as N-bromosuccinimide (NBS) in the presence of light or a radical initiator.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as distillation and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-butoxy-2-methylbutane undergoes various types of chemical reactions, including:

    Nucleophilic Substitution (SN2): The bromine atom can be replaced by a nucleophile such as hydroxide, alkoxide, or amine, leading to the formation of different substituted products.

    Elimination (E2): Under basic conditions, the compound can undergo elimination reactions to form alkenes.

    Oxidation: The butoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, sodium methoxide, and ammonia. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.

    Elimination: Strong bases such as potassium tert-butoxide or sodium ethoxide are used, often in alcoholic solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed

    Substitution: Products include alcohols, ethers, and amines.

    Elimination: Alkenes such as 2-butoxy-2-methylbutene.

    Oxidation: Aldehydes and carboxylic acids derived from the butoxy group.

Scientific Research Applications

1-Bromo-4-butoxy-2-methylbutane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used to study the effects of brominated alkanes on biological systems, including their potential as bioactive agents.

    Medicine: Research into its potential pharmacological properties and its use as a building block for drug synthesis.

    Industry: Utilized in the production of specialty chemicals, including surfactants and lubricants.

Mechanism of Action

The mechanism of action of 1-Bromo-4-butoxy-2-methylbutane in chemical reactions typically involves the formation of a carbocation intermediate during nucleophilic substitution or elimination reactions. The bromine atom, being a good leaving group, facilitates these reactions. In biological systems, the compound may interact with cellular components through alkylation, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-2-methylbutane: Similar in structure but lacks the butoxy group.

    1-Bromo-3-methylbutane: Similar but with the bromine atom positioned differently.

    1-Bromo-4-methoxybutane: Similar but with a methoxy group instead of a butoxy group.

Uniqueness

This detailed article provides a comprehensive overview of 1-Bromo-4-butoxy-2-methylbutane, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C9H19BrO

Molecular Weight

223.15 g/mol

IUPAC Name

1-bromo-4-butoxy-2-methylbutane

InChI

InChI=1S/C9H19BrO/c1-3-4-6-11-7-5-9(2)8-10/h9H,3-8H2,1-2H3

InChI Key

PAUCKVWYTKHZLR-UHFFFAOYSA-N

Canonical SMILES

CCCCOCCC(C)CBr

Origin of Product

United States

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